![molecular formula C16H14O5 B184296 3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid CAS No. 428470-46-6](/img/structure/B184296.png)

3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

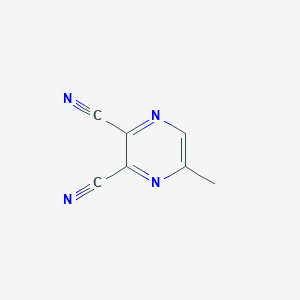

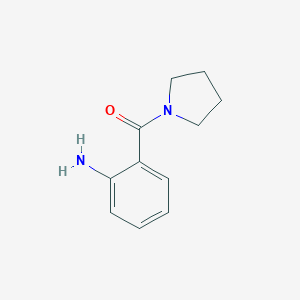

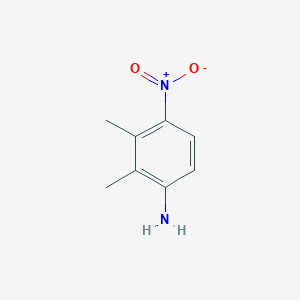

3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid is a chemical compound with the molecular formula C16H14O5 . It has an average mass of 286.279 Da and a monoisotopic mass of 286.084137 Da . This compound is related to 3-[(4-Formyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde, which has the empirical formula C17H16O5 and a molecular weight of 300.31 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=C([H])C1=CC=C(OC)C(COC2=CC=C(C([H])=O)C=C2OC)=C1 . This indicates the presence of a carboxylic acid group (C(=O)OH), an aldehyde group (C(=O)H), and methoxy groups (OCH3) in the molecule. Physical And Chemical Properties Analysis

The compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications

Antioxidant Activity

- A study on phenyl ether derivatives isolated from the fungus Aspergillus carneus discovered compounds structurally similar to 3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid. One of the compounds demonstrated strong antioxidant activity, comparable to ascorbic acid, suggesting potential antioxidant applications for similar compounds (Xu et al., 2017).

Synthesis and Bioactivity

- Research on synthesizing methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, closely related to this compound, highlights its importance as an intermediate in creating natural products with biological activities. This indicates potential bioactive applications for similar compounds (Lou Hong-xiang, 2012).

Photoluminescence and Lanthanide Complexes

- A study on luminescent lanthanide complexes using similar benzoic acid derivatives, including compounds like 2-((4-Methoxyphenoxy) carbonyl) benzoic acid, demonstrated that these compounds can be effective in enhancing photoluminescence. This suggests potential applications in photophysical properties and materials science (Liu et al., 2009).

Polyaniline Doping

- Research on doping polyaniline with benzoic acid and its derivatives, such as 2-methoxybenzoic acid, showed that these compounds can significantly influence the properties of polyaniline. This indicates potential applications in material science and electronics (Amarnath & Palaniappan, 2005).

Binding to Serum Albumin

- A study on the binding of phenolic acids to bovine serum albumin, focusing on compounds with a benzoic acid core, suggests potential biomedical applications related to drug delivery and pharmacokinetics. The study highlighted how different substitutions on the benzoic acid core, like methoxy groups, affect binding affinity (Yuan et al., 2019).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word "Warning" . The hazard statement H302 indicates that it is harmful if swallowed. Precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if the person feels unwell, and to rinse mouth if swallowed .

Properties

IUPAC Name |

3-[(4-formyl-2-methoxyphenoxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-15-8-11(9-17)5-6-14(15)21-10-12-3-2-4-13(7-12)16(18)19/h2-9H,10H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPDZJMOWUSLSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356230 |

Source

|

| Record name | 3-[(4-formyl-2-methoxyphenoxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428470-46-6 |

Source

|

| Record name | 3-[(4-formyl-2-methoxyphenoxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)

![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)